molecular formula C13H15ClN2O3 B12171304 N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide

Cat. No.: B12171304
M. Wt: 282.72 g/mol
InChI Key: CAEPJUGIFSPZNK-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidinone ring, a chloro-substituted phenyl group, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C13H15ClN2O3/c1-19-8-12(17)15-10-7-9(14)4-5-11(10)16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17)

InChI Key

CAEPJUGIFSPZNK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)Cl)N2CCCC2=O

Origin of Product

United States

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